1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine
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Overview
Description
1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:2 in which both phosphatidyl acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Scientific Research Applications
Analysis and Monitoring
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is useful in monitoring the acyl migration process in lipids, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Stability and Interactions
Research by Jurak and Miñones Conde (2013) explored the interactions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with α-tocopherol (vitamin E), revealing its effects on membrane stability and phase behavior. This study provides insights into the molecular interactions within biological membranes (Jurak & Miñones Conde, 2013).
Membrane Phase and Dynamics
Singh and Ranganathan (2015) investigated the mixing of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine with oxidized phospholipids, examining the aggregation states and phase behavior. Their findings have implications for understanding lipid bilayer dynamics in different temperature and composition conditions (Singh & Ranganathan, 2015).
Hydrolysis Kinetics in Liposomes
Vernooij et al. (2002) described the hydrolysis kinetics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine in liposomes. This study is significant for understanding the stability and behavior of liposomal systems in various environmental conditions (Vernooij et al., 2002).
Structural Studies and Simulations
Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of mixed bilayers containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Their work contributes to the understanding of lipid membrane biophysics at a molecular level (Leekumjorn & Sum, 2006).
Lipid-Polymer Interactions
Kita-Tokarczyk et al. (2009) explored the interactions between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and amphiphilic block copolymers, providing insights into the behavior of lipid-polymer systems in monolayers and their potential applications in material science (Kita-Tokarczyk et al., 2009).
Membrane Phase Transitions
Pfeiffer et al. (2006) reported on the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine mixtures, exploring different mesophases and their transitions. This research aids in understanding the thermotropic behavior of lipid systems (Pfeiffer et al., 2006).
Properties
Molecular Formula |
C40H76NO8P |
---|---|
Molecular Weight |
730 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16-,19-17-/t38-/m1/s1 |
InChI Key |
GPWHCUUIQMGELX-VHQDNGOZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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